molecular formula C19H20N6O5 B2999479 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1448043-57-9

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2999479
CAS No.: 1448043-57-9
M. Wt: 412.406
InChI Key: BWNIQXKTJCSYED-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a pyridazinone core substituted with a 1,2,4-triazole moiety and an ethoxy-linked acetamide side chain.

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O5/c1-13(26)14-3-4-15(16(9-14)29-2)30-10-18(27)21-7-8-24-19(28)6-5-17(23-24)25-12-20-11-22-25/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNIQXKTJCSYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide (CAS Number: 1049224-25-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3O5C_{21}H_{21}N_{3}O_{5}, with a molecular weight of 427.5 g/mol. The structure features phenoxy and triazole moieties, which are known to contribute to various biological activities.

PropertyValue
CAS Number1049224-25-0
Molecular FormulaC21H21N3O5
Molecular Weight427.5 g/mol
DensityNot available
Boiling PointNot available

Antimicrobial Activity

Research indicates that derivatives of phenoxyacetic acid, similar to the compound , exhibit significant antimicrobial properties. A study highlighted the synthesis of phenoxyacetic acid derivatives that demonstrated potent activity against various bacterial strains, suggesting that modifications in the structure can enhance efficacy against pathogens .

Anti-inflammatory Potential

The compound has been investigated for its anti-inflammatory properties, particularly in relation to cyclooxygenase (COX) inhibition. COX enzymes are critical in the inflammatory process, and selective inhibition can lead to reduced inflammation with fewer side effects. In vitro studies have shown that related compounds exhibit moderate to strong inhibitory activity against COX-II, with some derivatives achieving IC50 values in the low micromolar range .

Anticancer Properties

The potential anticancer activity of this compound has been explored through screening assays. A notable study identified novel anticancer compounds through drug library screening on multicellular spheroids, revealing that certain derivatives could inhibit tumor growth effectively . The mechanism often involves the induction of apoptosis in cancer cells and modulation of signaling pathways associated with cell proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, which is crucial in mediating inflammation and pain.
  • Triazole Moiety : The presence of the triazole ring may contribute to its anticancer effects by interfering with cellular signaling pathways involved in tumor growth and survival.

Study on COX Inhibition

In a comparative study involving various derivatives, it was found that modifications leading to increased selectivity for COX-II over COX-I resulted in compounds with enhanced therapeutic profiles. For instance, a derivative with a similar structure showed an IC50 value of 0.52 μM against COX-II, demonstrating significant potential for anti-inflammatory applications .

Anticancer Screening

A research initiative focusing on drug libraries identified several promising candidates for anticancer therapy. The screening revealed that compounds similar to this compound exhibited potent cytotoxic effects on cancer cell lines while sparing normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and synthetic parallels with several acetamide-triazole derivatives documented in the evidence. Below is a systematic comparison:

Core Structural Similarities and Differences
Compound Core Structure Key Substituents Functional Groups Reference
Target Compound Pyridazinone + 1,2,4-triazole 4-Acetyl-2-methoxyphenoxy, ethylacetamide Acetamide, triazole, methoxy, acetyl
6m () 1,2,3-Triazole 4-Chlorophenyl, naphthyloxy Acetamide, chloro, naphthyloxy
7a () 1,2,3-Triazole Phenyl, naphthyloxy Acetamide, naphthyloxy
6b () 1,2,3-Triazole 2-Nitrophenyl, naphthyloxy Acetamide, nitro, naphthyloxy

Key Observations :

  • Triazole Isomerism : The target compound contains a 1,2,4-triazole, whereas analogs like 6m and 7a feature 1,2,3-triazoles. This difference may alter binding specificity due to variations in hydrogen-bonding geometry .
  • Substituent Effects: The acetyl and methoxy groups on the phenoxy ring in the target compound contrast with electron-withdrawing groups (e.g., nitro in 6b, chloro in 6m) or aromatic extensions (naphthyloxy in 7a) in analogs. These substituents modulate lipophilicity and electronic properties, impacting solubility and target affinity .
Spectroscopic and Analytical Data
Parameter Target Compound 6m () 6b ()
IR (C=O stretch) Not reported 1678 cm⁻¹ 1682 cm⁻¹
HRMS [M+H]+ Not reported 393.1112 404.1348
NMR (δ ppm) Not reported 5.38 (–NCH2CO–), 10.79 (–NH) 8.40 (triazole), 11.02 (–NH)

Insights :

  • The absence of spectral data for the target compound highlights a gap in the literature. However, analogs like 6b and 6m exhibit characteristic acetamide (–NH) and triazole proton signals, suggesting similar diagnostic peaks for the target .

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving:

  • Substitution reactions under alkaline conditions to introduce phenoxy or pyridazine moieties (e.g., using nitrobenzene derivatives and alcohols as starting materials).
  • Reduction steps (e.g., iron powder in acidic conditions) to convert nitro groups to amines.
  • Condensation reactions with condensing agents (e.g., DCC or EDC) to form acetamide linkages.
  • 1,3-Dipolar cycloaddition for triazole ring formation, as demonstrated in analogous pyridazinone-triazole derivatives using copper catalysts in solvent systems like tert-BuOH-H₂O .
    Purification typically involves recrystallization (ethanol) or silica gel chromatography .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) and triazole/pyridazine vibrations.
  • ¹H/¹³C NMR to assign aromatic protons, methyl/methoxy groups, and acetamide CH₂ signals (e.g., δ 5.38–5.48 ppm for –OCH₂– and –NCH₂CO–).
  • HRMS for precise molecular weight validation (e.g., [M+H]⁺ matching calculated values within 0.001 Da).
  • TLC (hexane:ethyl acetate) to monitor reaction progress .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:
Based on structural analogs:

  • GHS hazards : Acute toxicity (oral), skin/eye irritation, and respiratory sensitization.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods to avoid aerosol inhalation.
  • First aid : Flush eyes with water for 15 minutes, wash skin with soap, and seek medical attention for ingestion .
  • Storage : Keep in airtight containers away from moisture and oxidizing agents .

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:
Key variables to optimize:

  • Catalyst loading : Copper acetate (10 mol%) in cycloaddition reactions improves triazole ring formation efficiency .
  • Solvent polarity : A tert-BuOH-H₂O (3:1) system enhances regioselectivity and reduces side products.
  • Temperature : Room temperature avoids decomposition of heat-sensitive intermediates.
  • Workflow : Use design of experiments (DoE) or computational tools (e.g., ICReDD’s reaction path search) to predict optimal conditions .

Advanced: How to resolve contradictions in NMR/IR data during characterization?

Methodological Answer:

  • Ambiguous peaks : Re-run NMR under varied conditions (e.g., DMSO-d₆ vs. CDCl₃) or use 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Unexpected IR bands : Compare with computational vibrational spectra (DFT) to identify impurities or tautomeric forms.
  • Case study : In pyridazinone-triazole analogs, discrepancies in NH proton shifts were resolved by deuterium exchange experiments .

Advanced: What computational methods aid in predicting reactivity or binding interactions?

Methodological Answer:

  • Quantum chemical calculations : Use Gaussian or ORCA for reaction path searches (e.g., transition state analysis for cycloaddition steps).
  • Docking studies : AutoDock or Schrödinger Suite can model interactions with biological targets (e.g., kinase binding pockets), guided by analogs with known hypoglycemic or anticancer activity .
  • Machine learning : Train models on PubChem data to predict solubility or stability under varying pH/temperature .

Advanced: How to design analogs to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Core modifications : Replace the methoxyphenoxy group with naphthyl or fluorophenyl moieties to assess electronic effects.
  • Side-chain variations : Introduce methyl/ethyl groups on the pyridazine ring to study steric hindrance.
  • Biological testing : Use in vitro assays (e.g., enzyme inhibition) coupled with QSAR modeling to correlate substituents with activity .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility.
  • Prodrug strategy : Introduce hydrolyzable groups (e.g., ester linkages) that cleave in vivo.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

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